N-2-naphthylquinolin-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H14N2 |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
N-naphthalen-2-ylquinolin-6-amine |
InChI |
InChI=1S/C19H14N2/c1-2-5-15-12-17(8-7-14(15)4-1)21-18-9-10-19-16(13-18)6-3-11-20-19/h1-13,21H |
InChI Key |
PHSYSEHTANISQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Naphthylquinolin 6 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For N-2-naphthylquinolin-6-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm, and a signal for the secondary amine (N-H) proton. The exact chemical shift of the N-H proton is variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects. The aromatic protons of both the quinoline (B57606) and naphthalene (B1677914) rings are deshielded due to the diamagnetic anisotropy of the aromatic systems. Protons on the quinoline ring, particularly those adjacent to the heterocyclic nitrogen atom (e.g., H-2 and H-8), are expected to resonate at lower fields. uncw.edu Similarly, protons on the naphthalene ring will exhibit characteristic shifts and coupling patterns.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the 19 carbon atoms in the molecule. Carbons directly attached to the nitrogen atom (C-6 of the quinoline and C-2 of the naphthalene) are significantly influenced by its electronegativity and will appear at characteristic downfield shifts. The chemical shifts for the remaining aromatic carbons are spread over the typical range for sp²-hybridized carbons (approximately 110-150 ppm). pdx.edu
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoline H-2 | 8.5 - 8.8 | 147 - 150 |
| Quinoline H-3 | 7.3 - 7.6 | 121 - 124 |
| Quinoline H-4 | 8.0 - 8.3 | 135 - 138 |
| Quinoline H-5 | 7.8 - 8.1 | 128 - 131 |
| Quinoline H-7 | 7.2 - 7.5 | 118 - 122 |
| Quinoline H-8 | 7.6 - 7.9 | 129 - 132 |
| Naphthyl H-1' | 7.2 - 7.5 | 115 - 118 |
| Naphthyl H-3' | 7.1 - 7.4 | 108 - 112 |
| Other Aromatic H | 7.4 - 7.9 | 125 - 135 |
| Quinoline C-6 (C-N) | - | 142 - 146 |
| Naphthyl C-2' (C-N) | - | 140 - 144 |
| N-H | Variable (e.g., 5.0 - 8.0) | - |
While 1D NMR provides initial data, 2D NMR techniques are indispensable for confirming the complex structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons within the quinoline ring system (e.g., H-2 with H-3, H-3 with H-4, H-5 with H-7, H-7 with H-8) and within the naphthalene ring, allowing for the assignment of protons within each isolated spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH). It is used to assign the carbon signals based on the already established proton assignments from COSY.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). Key correlations would include the coupling from the N-H proton to C-6 and C-5 of the quinoline ring, as well as to C-2' and C-1'/C-3' of the naphthalene ring, unequivocally confirming the link between the two aromatic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY correlations can provide insights into the molecule's preferred conformation, for example, by showing spatial proximity between specific protons on the quinoline ring and those on the naphthalene ring.
This compound itself is an achiral molecule. However, if it were used as a precursor to synthesize chiral derivatives, NMR spectroscopy would be a powerful tool for assessing enantiomeric purity. This is typically achieved by converting the enantiomers into diastereomers, which are distinguishable by NMR. Two common methods are:
Chiral Derivatizing Agents (CDAs): The chiral amine derivative would be reacted with a chiral agent (e.g., Mosher's acid chloride) to form a covalent diastereomeric mixture. The resulting diastereomers would exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of their integrals would correspond to the enantiomeric excess (ee) of the original amine. nih.gov
Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in an NMR solvent with a chiral solvating agent, such as a derivative of BINOL or a cyclodextrin. rsc.orgunipi.it The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. These complexes have different chemical environments, leading to separate signals for the enantiomers in the NMR spectrum, allowing for quantification. rsc.org The sample can be recovered unchanged after the analysis. unipi.it
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorptions. A sharp, medium-intensity peak is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline and naphthalene rings will produce a series of complex bands in the 1400-1650 cm⁻¹ region. A significant band for the C-N stretching vibration should be observable between 1250 and 1350 cm⁻¹. Finally, strong bands in the fingerprint region (650-900 cm⁻¹) resulting from out-of-plane C-H bending are characteristic of the substitution patterns on the aromatic rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, making it particularly useful for analyzing the polycyclic aromatic framework of the molecule.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium (IR), Strong (Raman) |
| Aromatic C=C/C=N Stretch | 1400 - 1650 | Medium-Strong (IR, Raman) |
| C-N Stretch | 1250 - 1350 | Medium (IR) |
| Aromatic C-H Bend (out-of-plane) | 650 - 900 | Strong (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Due to its extensive conjugated system spanning the quinoline and naphthalene rings, this compound is expected to be a strong chromophore, absorbing significantly in the UV region. The spectrum would arise from π → π* electronic transitions. The analogous compound N-Phenyl-2-naphthylamine shows a λmax at 219 nm. The introduction of the quinoline ring extends the conjugation, which is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the individual quinoline or naphthylamine moieties. researchgate.net The spectrum would likely exhibit multiple strong absorption bands, potentially extending into the long-wave UV range (>300 nm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns.
Molecular Weight: The chemical formula for this compound is C₁₉H₁₄N₂. Its monoisotopic mass would be approximately 270.1157 g/mol .
Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 270 would be expected to be prominent, as aromatic systems are relatively stable. whitman.edu Since the molecule contains two nitrogen atoms (an even number), its molecular weight is even, consistent with the nitrogen rule. jove.com A common fragmentation for aromatic amines is the loss of a hydrogen radical to form a stable [M-1]⁺ ion (m/z 269). whitman.edu Further fragmentation could involve cleavage of the C-N bonds, leading to ions corresponding to the quinolinyl or naphthyl moieties, or complex rearrangements involving the loss of small molecules like HCN, which is common for aromatic nitrogen heterocycles. miamioh.edu The most stable fragment, often a resonance-stabilized cation, would typically form the base peak of the spectrum. jove.com
X-ray Crystallography for Solid-State Molecular Structure Determination
A definitive analysis of the solid-state molecular structure of this compound through single-crystal X-ray diffraction has not been reported in the reviewed scientific literature. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available.
The hypothetical crystallographic analysis of this compound would provide critical insights into its three-dimensional structure. This empirical data is fundamental for:
Structural Verification: Unambiguously confirming the molecular connectivity and stereochemistry.
Conformational Analysis: Determining the preferred spatial orientation of the naphthyl and quinolinyl moieties relative to each other.
Intermolecular Interactions: Identifying and characterizing non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that dictate the crystal packing.
Without experimental data, any discussion of the solid-state structure remains speculative. The acquisition of such data would be a valuable contribution to the chemical literature, providing a foundational understanding of the material's properties.
Computational and Theoretical Investigations of N 2 Naphthylquinolin 6 Amine
Quantum Chemical Calculations for Electronic Structure and Optimized Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic distribution and geometric arrangement of a molecule at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) and Ab Initio Methods for Ground State Properties
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for determining the ground-state properties of molecules. DFT methods, such as those employing the B3LYP functional, are particularly popular due to their balance of computational cost and accuracy. For a molecule like N-2-naphthylquinolin-6-amine, these calculations would typically be performed with a basis set such as 6-311G(d,p) to achieve a reliable description of its electronic structure.
The primary outputs of these calculations are the optimized molecular geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state—and the total electronic energy. From the optimized geometry, one can extract key structural parameters. While specific data for this compound is not available, a hypothetical table of such parameters is presented below to illustrate the expected outputs.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C6-N (Quinoline-Amine) | 1.39 Å |
| Bond Length | N-C2' (Amine-Naphthyl) | 1.41 Å |
| Bond Angle | C5-C6-N (Quinoline) | 121.5° |
| Bond Angle | C6-N-C2' | 125.0° |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Further analysis of the electronic structure involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity, with the HOMO-LUMO energy gap indicating the molecule's kinetic stability and electronic excitation properties.
Ab initio methods, while often more computationally intensive, can provide benchmark results. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer higher levels of accuracy by more explicitly accounting for electron correlation. These would be used to validate DFT results for key properties.
Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies, UV-Vis transitions)
A significant strength of quantum chemical calculations is their ability to predict spectroscopic data, which can be used to interpret experimental spectra or to identify the compound.
NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR signals.
Vibrational Frequencies: Calculations of the second derivatives of the energy with respect to atomic positions yield the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to better match experimental values due to the approximations inherent in the calculations.
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths. These correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, providing insight into the electronic transitions within the molecule, such as π-π* transitions within the aromatic quinoline (B57606) and naphthalene (B1677914) rings.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Method | Predicted Value |
|---|---|---|
| ¹³C NMR Shift (C6-Quinoline) | DFT/GIAO | 145 ppm |
| ¹H NMR Shift (N-H) | DFT/GIAO | 5.8 ppm |
| IR Frequency (N-H stretch) | DFT/B3LYP | 3450 cm⁻¹ |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Flexibility
While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape and the assessment of molecular flexibility.
For this compound, a key area of flexibility is the rotation around the C-N bonds linking the quinoline, amine, and naphthalene moieties. An MD simulation would reveal the preferred dihedral angles and the energy barriers to rotation between different conformations. This information is critical for understanding how the molecule might interact with other molecules or biological targets, as its shape can adapt to fit into a binding site. The results of an MD simulation are often analyzed to identify the most populated conformational states and the timescales of transitions between them.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) in Related Systems for Structure-Property Correlations
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design and materials science. These methods establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. For systems related to this compound, such as other quinoline derivatives, QSAR models have been developed to predict properties like anticancer activity or antimalarial efficacy.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the properties of molecules with their 3D steric and electrostatic fields. In a study of quinoline-based anticancer agents, a CoMFA model could reveal that bulky substituents on the quinoline ring are beneficial for activity, while electronegative groups in another region are detrimental. Although no specific QSAR or CoMFA study on this compound is available, the principles from studies on related quinoline and naphthyridine derivatives would be applicable. These studies consistently demonstrate the importance of steric, electrostatic, and hydrogen-bonding fields in determining the biological activity of such compounds.
Computational Elucidation of Reaction Pathways and Mechanisms
Computational chemistry is an invaluable tool for investigating how a molecule is formed. For the synthesis of this compound, DFT calculations can be used to map out the entire reaction coordinate. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.
By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This profile reveals the activation energy for each step, allowing for the determination of the rate-limiting step of the reaction. Such studies on the synthesis of quinoline derivatives have, for example, elucidated the mechanism of Friedländer annulation or multicomponent reactions, providing insights that can be used to optimize reaction conditions for higher yields.
Adsorption and Interaction Mechanisms via Computational Chemistry
Understanding how this compound interacts with surfaces or other molecules is crucial for applications in materials science or pharmacology. Computational chemistry can model these interactions with high accuracy. For instance, DFT calculations can be used to study the adsorption of the molecule onto a surface, such as graphene or a metal oxide.
These calculations would involve placing the molecule at various positions and orientations relative to the surface and optimizing the geometry of the combined system. The adsorption energy can then be calculated to determine the strength of the interaction. Analysis of the electron density distribution can reveal the nature of the interaction, whether it is physisorption (driven by van der Waals forces) or chemisorption (involving the formation of chemical bonds). Studies on the adsorption of amine-functionalized molecules have shown that the amine group can act as a key anchoring point to surfaces. Similarly, the interaction of the quinoline moiety with water has been studied, revealing the nature of hydrogen bonding.
Reactivity Profiles and Mechanistic Pathways of N 2 Naphthylquinolin 6 Amine
Nucleophilic Characteristics of the Amine Moiety
The secondary amine group in N-2-naphthylquinolin-6-amine is a key center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom is available to attack electron-deficient centers, participating in a variety of chemical reactions. The nucleophilicity of this amine is influenced by several factors, including the electronic effects of the attached quinoline (B57606) and naphthalene (B1677914) rings and the steric environment around the nitrogen atom.
Generally, amines are effective nucleophiles in reactions such as alkylation, acylation, and addition to carbonyl compounds. The nucleophilicity of amines is a critical factor in their ability to form new carbon-nitrogen bonds. While primary amines are typically more nucleophilic than secondary amines due to reduced steric hindrance, the reactivity of the secondary amine in this compound remains significant. The aryl groups attached to the nitrogen can modulate its nucleophilicity through resonance and inductive effects.
Table 1: Factors Influencing the Nucleophilicity of the Amine Moiety in this compound
| Factor | Description | Predicted Effect on Nucleophilicity |
| Lone Pair Availability | The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a nucleophile. | Primary determinant of nucleophilic character. |
| Steric Hindrance | The bulky naphthyl and quinolinyl groups can sterically hinder the approach of the nitrogen atom to an electrophile. | May decrease reactivity compared to less hindered secondary amines. |
| Electronic Effects | Both the quinoline and naphthalene rings are aromatic systems that can delocalize the nitrogen lone pair, potentially reducing its availability for nucleophilic attack. | Delocalization can decrease nucleophilicity compared to aliphatic amines. |
| Hybridization | The nitrogen atom is sp² hybridized due to resonance with the aromatic rings, which can also influence its nucleophilicity. | Increased s-character can hold the lone pair more tightly, slightly reducing nucleophilicity. |
Electrophilic Reactivity of the Quinoline Core
The quinoline ring system in this compound is susceptible to electrophilic attack, a characteristic feature of aromatic compounds. However, the nitrogen atom within the quinoline ring acts as a deactivating group towards electrophilic aromatic substitution, making the ring less reactive than benzene (B151609). The deactivation is due to the electron-withdrawing inductive effect of the nitrogen atom.
Electrophilic substitution reactions on the quinoline ring, such as nitration, halogenation, and sulfonation, typically occur on the benzene ring portion of the heterocycle (positions 5 and 8) rather than the pyridine (B92270) ring. The presence of the amino group at the 6-position, being an activating group, will direct incoming electrophiles primarily to the ortho and para positions relative to it. Therefore, electrophilic attack is expected to be favored at the 5 and 7-positions of the quinoline core.
Table 2: Predicted Regioselectivity of Electrophilic Attack on the Quinoline Core of this compound
| Position | Predicted Reactivity | Rationale |
| C5 | Favored | ortho to the activating amino group. |
| C7 | Favored | ortho to the activating amino group. |
| C8 | Less Favored | Influenced by the deactivating effect of the ring nitrogen. |
| Pyridine Ring (C2, C3, C4) | Disfavored | Deactivated by the heterocyclic nitrogen atom. |
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity: The regiochemical outcome of reactions involving this compound is highly dependent on the nature of the reactants and reaction conditions. As discussed, electrophilic substitution on the quinoline ring is directed by the 6-amino substituent. In nucleophilic reactions involving the amine, the nitrogen atom is the sole site of reaction.
In more complex transformations, such as metal-catalyzed cross-coupling reactions, the regioselectivity can be controlled by the inherent reactivity of the C-H bonds in the quinoline and naphthalene rings or by the introduction of directing groups. Functionalization of quinolines through C-H activation has been a subject of extensive research, allowing for selective modifications at various positions.
Stereoselectivity: If this compound is involved in reactions that generate a new chiral center, the stereochemical outcome is of significant interest. For instance, in asymmetric hydrogenation reactions of related quinolin-3-amines, high enantioselectivity has been achieved, leading to chiral exocyclic amines. While specific studies on this compound are not prevalent, it is conceivable that stereoselective transformations could be developed, for example, through the use of chiral catalysts or reagents. The stereochemistry of such reactions would be influenced by the steric bulk of the naphthyl and quinolinyl groups, which could create a specific chiral environment around the reacting center.
Detailed Reaction Mechanisms Involving the this compound Scaffold
While specific mechanistic studies for this compound are limited in the available literature, its reactivity can be predicted based on the well-established mechanisms for its constituent functional groups.
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is a plausible reaction pathway if a suitable leaving group is present. The addition-elimination mechanism involves the initial attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. For this compound, this would likely require prior functionalization of the quinoline ring with a good leaving group, such as a halogen. The electron-withdrawing nature of the quinoline nitrogen facilitates such reactions, particularly at the 2- and 4-positions.
The amine moiety of this compound can participate in nucleophilic substitution reactions. For instance, reaction with an alkyl halide could proceed via an SN2 mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion in a single concerted step. The rate of this reaction would be influenced by the steric hindrance around both the nitrogen atom and the electrophilic carbon. An SN1-type reaction is less likely to directly involve the amine as the nucleophile in the rate-determining step, but the compound could be involved in reactions with carbocations generated from other substrates.
Rearrangement reactions involving N-aryl amines are known, such as the Hofmann-Martius rearrangement, which typically involves the migration of an alkyl group from the nitrogen to the aromatic ring under acidic conditions. For this compound, a Smiles rearrangement could be envisioned under appropriate conditions, which involves the intramolecular nucleophilic aromatic substitution of an activated aryl system. A one-pot synthesis of N-alkyl/aryl-6-aminoquinolines from 6-hydroxyquinoline (B46185) has been reported, proceeding through a Smiles rearrangement. This suggests that the this compound scaffold could potentially undergo similar intramolecular rearrangements if suitably substituted.
Based on a thorough review of the available research, specific information regarding the direct catalytic role or participation of this compound in organic transformations is not detailed in the provided search results. Scientific literature broadly covers the reactivity of amines and the synthesis of quinoline derivatives, but dedicated studies on the catalytic applications of this particular compound are not presently available.
Amines, as a functional group, are well-known to participate in various organic reactions. They can act as nucleophiles, bases, and can be key components of catalysts. For instance, amines can be involved in reactions such as alkylation, acylation, and condensation reactions. Quaternary ammonium (B1175870) salts derived from amines can also function as phase-transfer catalysts.
The quinoline moiety is a significant scaffold in medicinal chemistry and materials science, and various catalytic methods have been developed for the synthesis of substituted quinolines. These often involve transition-metal-catalyzed C-H activation and annulation strategies. While this compound is a complex amine containing a quinoline structure, its specific catalytic properties have not been the subject of focused investigation in the documents found.
Future research may explore the potential of this compound and its derivatives as catalysts or ligands in organic synthesis, given the rich chemical nature of both the quinoline and naphthyl groups. However, at present, there is no established body of work to detail its reactivity profiles and mechanistic pathways in a catalytic context.
Mechanistic Insights into Biological Interactions and Applications of N 2 Naphthylquinolin 6 Amine in Medicinal Chemistry
Interaction Mechanisms with Proteins and Enzymes
While direct studies on N-2-naphthylquinolin-6-amine are focused on nucleic acids, the broader families of quinoline (B57606) and naphthyridine derivatives, to which it belongs, are known to interact with a range of protein and enzyme targets. These interactions are critical for their therapeutic applications, particularly in oncology.
The quinoline scaffold is recognized as a "privileged structure" in the development of anticancer drugs that target tubulin. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. Compounds that interfere with tubulin polymerization can halt the cell cycle and induce apoptosis.
Many quinoline-containing compounds act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin. nih.gov This binding disrupts the assembly of α- and β-tubulin subunits into microtubules. nih.gov By preventing the formation of the mitotic spindle, these agents arrest the cell cycle in the G2/M phase, ultimately leading to cell death. nih.gov While this compound itself has not been explicitly studied for this activity, its quinoline core is a key feature of many known tubulin inhibitors, suggesting a potential for similar mechanisms of action. nih.govnih.gov
The naphthyridine scaffold, a close structural isomer of quinoline, is present in numerous inhibitors of key enzymes involved in cell proliferation, survival, and viral replication.
Topoisomerase-I Inhibition: Naphthyridine derivatives have been developed as potent inhibitors of topoisomerase I (Top I), an enzyme that relaxes DNA supercoiling during replication and transcription. nih.govnih.gov These inhibitors function by stabilizing the "cleavable complex," a transient intermediate where Top I has cleaved one DNA strand. mdpi.com By preventing the re-ligation of the DNA strand, the inhibitors lead to an accumulation of DNA breaks, which triggers apoptosis. nih.govmdpi.com
Akt1/Akt2 Inhibition: The Akt (or Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is common in many cancers. Allosteric inhibitors based on a nih.govnih.govacs.orgtriazolo[3,4-f] nih.govnih.govnaphthyridine scaffold have been shown to potently inhibit both Akt1 and Akt2 isoforms. nih.govresearchgate.net These compounds bind to a pocket at the interface of the pleckstrin homology and kinase domains, preventing the conformational changes necessary for kinase activation. nih.gov The selective inhibition of Akt isoforms is an area of active research, as inhibiting Akt2 has been linked to certain toxicities. mdpi.com
HIV Integrase Inhibition: HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host genome. Naphthyridine-containing compounds are a cornerstone of anti-HIV therapy. acs.orgnih.gov For instance, 8-hydroxy- nih.govnih.govnaphthyridines are potent inhibitors of the strand transfer step of integration, with IC50 values in the nanomolar range. acs.org These inhibitors function by chelating the essential magnesium ions in the enzyme's active site, thereby blocking its catalytic activity. nih.govacs.org
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor, play crucial roles in cell proliferation, motility, and invasion, and their dysregulation is implicated in many cancers. Novel 1,6-naphthyridine (B1220473) derivatives have been designed as effective c-Met kinase inhibitors. nih.gov These compounds act as ATP-competitive inhibitors, blocking the phosphorylation of c-Met and suppressing its downstream signaling pathways, which in turn inhibits tumor cell growth. nih.gov
| Target Enzyme | Derivative Class | Mechanism of Action | Reported Activity | Reference |
|---|---|---|---|---|
| Topoisomerase I | Phenyl- and indeno-1,5-naphthyridines | Stabilization of DNA-Top I cleavable complex | Effective antiproliferative agents | nih.gov |
| Akt1/Akt2 | nih.govnih.govacs.orgTriazolo[3,4-f] nih.govnih.govnaphthyridines | Allosteric inhibition | Potent dual inhibitors | nih.gov |
| HIV-1 Integrase | 8-Hydroxy- nih.govnih.govnaphthyridines | Inhibition of strand transfer via metal chelation | IC50 of 10 nM | acs.org |
| c-Met Kinase | 1,6-Naphthyridine derivatives | ATP-competitive inhibition | Suppression of c-Met phosphorylation | nih.gov |
Specific Binding Site Interactions (e.g., colchicine (B1669291) binding site)
The colchicine binding site (CBS) on β-tubulin is a key target for anticancer agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. nih.govdrugbank.commdpi.com The site is a hydrophobic pocket at the interface between α- and β-tubulin. nih.govmdpi.com Many colchicine binding site inhibitors (CBSIs) are characterized by a molecular structure that includes two or more aromatic rings, which can engage in hydrophobic and π-stacking interactions within the pocket. nih.govresearchgate.net
The this compound scaffold possesses the requisite features for a potential CBSI. Its planar and hydrophobic quinoline and naphthalene (B1677914) ring systems are analogous to the aromatic moieties of known CBSIs, such as combretastatin (B1194345) A-4 (CA-4) and various quinoline-based tubulin inhibitors. nih.govnih.gov These large aromatic surfaces can fit within the hydrophobic pocket of the β-tubulin subunit. nih.gov
Key interactions for CBSIs often involve hydrogen bonds with residues like Cys-241, Thr-179, and Val-181. mdpi.comnih.gov The 6-amino group and the quinoline nitrogen of this compound could serve as potential hydrogen bond donors and acceptors, respectively, anchoring the molecule within the binding site and providing specificity. For instance, studies on other quinoline derivatives have demonstrated that functional groups capable of forming hydrogen bonds are crucial for potent tubulin polymerization inhibition. nih.govnih.gov The specific orientation of the naphthyl and quinoline rings would be critical in establishing effective interactions with key amino acid residues that line the colchicine binding pocket. nih.govfrontiersin.org
| Molecular Feature | Potential Interaction Type | Key Tubulin Residues | Reference Analogs |
|---|---|---|---|
| Quinoline & Naphthalene Rings | Hydrophobic & π-π Stacking | Hydrophobic pocket of β-tubulin | Combretastatin A-4, Podophyllotoxin |
| 6-Amino Group (N-H) | Hydrogen Bond Donor | Cys-241, Asn-258 | 5-Amino-6-methoxy-2-aroylquinoline |
| Quinoline Nitrogen | Hydrogen Bond Acceptor | Thr-179 (α-tubulin), Val-181 (α-tubulin) | Various quinoline-based inhibitors |
Structure-Activity Relationship (SAR) Studies for Molecular Design and Target Interaction Enhancement
SAR studies on related 2-arylquinoline and 6-aminoquinoline (B144246) analogs provide a framework for predicting how modifications to this compound could enhance its biological activity. tandfonline.comrsc.orgnih.gov
Substitution on the Quinoline Core: The position and nature of substituents on the quinoline ring are critical. For many quinoline-based anticancer agents, alkoxy groups at the C-7 position have been shown to enhance antiproliferative activity. nih.gov Adding small, electron-donating, or lipophilic groups could improve target binding affinity and cellular permeability.
Modification of the 6-Amino Group: The amine at the C-6 position is a key site for modification. Acylation or alkylation could modulate the compound's hydrogen bonding capacity and electronic properties. For instance, converting the amine to an aminoacrylamide has been shown to be important for the optimal activity of some quinoline derivatives. researchgate.net
Substitution on the 2-Naphthyl Moiety: The naphthyl ring offers a large surface for potential modifications. Introducing substituents such as hydroxyl, methoxy (B1213986), or halogen atoms could alter the molecule's steric and electronic profile, potentially leading to enhanced interactions with the target protein. SAR studies on 2-arylquinazolines have shown that 2-naphthyl-substituted derivatives can exhibit high cytotoxicity against certain cancer cell lines. researchgate.net For 2-arylquinolines, substitutions on the aryl ring have been shown to be crucial for potency against kinases like EGFR and FAK. nih.govnih.gov
| Modification Site | Proposed Modification | Predicted Effect on Activity | Rationale based on Analog Studies |
|---|---|---|---|
| Quinoline C-7 | Addition of methoxy or other alkoxy groups | Increase antiproliferative potency | Bulky alkoxy groups at C-7 are beneficial in related quinoline anticancer agents. nih.gov |
| Quinoline C-4 | Addition of an amino side chain | Enhance antiproliferative activity | Amino side chains at C-4 facilitate antiproliferative effects in similar compounds. nih.gov |
| 6-Amino Group | Conversion to amide or sulfonamide | Modulate H-bonding and lipophilicity | SAR of quinoline-chalcone hybrids shows importance of H-bond forming groups. researchgate.net |
| 2-Naphthyl Ring | Addition of hydroxyl or methoxy groups | Improve binding affinity via new H-bonds | Substituents on the 2-aryl group are critical for kinase inhibition in related quinolines. nih.gov |
Role as a Structural Motif in Biologically Active Molecules and Drug Design Concepts
The this compound structure serves as a versatile scaffold embodying key principles of modern drug design. rsc.orgwisdomlib.orgresearchgate.net
The molecule's functionality allows for a range of non-covalent interactions that are fundamental to biological activity.
Hydrogen Bonding: The 6-amino group is a primary hydrogen bond donor (N-H), while the quinoline nitrogen atom can act as a hydrogen bond acceptor. nih.govrsc.org These interactions are crucial for molecular recognition at a biological target, such as the active site of an enzyme or a receptor. Intramolecular hydrogen bonds can also influence the molecule's conformation, potentially pre-organizing it for optimal binding. sapub.orgmdpi.com The strength and geometry of these bonds are influenced by the surrounding molecular environment. mdpi.com
Coordination with Metal Ions: The bidentate chelating motif formed by the quinoline nitrogen and the 6-amino nitrogen makes the molecule a candidate for coordinating with metal ions. researchgate.netnih.gov Ligands based on (8-amino)quinoline are well-known to form stable complexes with various transition metals. nih.govrsc.org By analogy, this compound could form complexes with biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺), potentially modulating the function of metalloenzymes or acting as a delivery vehicle for therapeutic metal ions. uncw.edu
The conversion of the quinoline nitrogen to a quinoline-N-oxide is a well-established strategy for modifying the biological profile of heterocyclic compounds. nih.govresearchgate.net This modification would likely have several effects on this compound:
Altered Electronics and Reactivity: The N-oxide group is strongly electron-withdrawing, which alters the electron distribution of the quinoline ring system and enhances its reactivity toward nucleophilic attack. researchgate.net
Enhanced Biological Activity: Quinoxaline-1,4-di-N-oxides, which are structurally related to quinoline-N-oxides, exhibit a wide range of biological activities, including antimicrobial and antitumoral effects. nih.gov The N-oxide functionality can act as a bioreductive "trigger," where in hypoxic (low oxygen) environments, such as those found in solid tumors, the N-oxide is reduced, generating cytotoxic reactive oxygen species (ROS).
Improved Pharmacokinetic Properties: The polarity of the molecule is increased by the N-oxide group, which can affect its solubility and membrane permeability.
The 6-amino group is an ideal handle for prodrug design, which can be used to overcome issues such as poor solubility, instability, or non-specific toxicity. nih.govnih.govresearchgate.net Bioreversible derivatization of the amine can be achieved through several strategies:
N-Acylation: Forming an amide or carbamate (B1207046) by reacting the amine with a carboxylic acid or chloroformate, respectively. While generally stable, specific amidases or esterases in target tissues can cleave these bonds to release the active drug. nih.govresearchgate.net
N-Mannich Bases: Reaction with an aldehyde and an N-H containing compound (like an amide or imide) forms an N-Mannich base. These derivatives can improve lipophilicity and are often designed to release the parent amine under specific pH conditions. nih.gov
(Acyloxy)alkyl Carbamates: This is a more sophisticated approach where the amine is converted into a carbamate linked to an acyloxyalkyl group. These systems are designed to undergo enzyme-catalyzed hydrolysis (by esterases) followed by a rapid intramolecular cyclization to release the parent amine, carbon dioxide, and an aldehyde. semanticscholar.org
| Prodrug Linkage | Promoieties | Release Mechanism | Potential Advantage |
|---|---|---|---|
| Amide | Amino acids, small carboxylic acids | Enzymatic (amidases) | Improved aqueous solubility (with amino acids). researchgate.net |
| Carbamate | Alkyl/aryl chloroformates | Enzymatic (esterases/CP450) | Masks basicity, improves membrane permeability. nih.gov |
| N-Mannich Base | Formaldehyde + succinimide | Chemical (pH-dependent hydrolysis) | Increased lipophilicity, suppressed pKa. nih.gov |
| (Acyloxy)alkyl Carbamate | (Acyloxy)alkyl chloroformates | Enzymatic hydrolysis followed by chemical decomposition | Tunable release rates based on ester moiety. semanticscholar.org |
Emerging Roles and Potential Applications of N 2 Naphthylquinolin 6 Amine in Material Science and Supramolecular Chemistry
Integration into Functional Materials
The intrinsic properties of the quinoline (B57606) and naphthalene (B1677914) ring systems suggest that N-2-naphthylquinolin-6-amine could be a valuable component in the development of advanced functional materials. These aromatic moieties are known for their biocompatibility and ability to coordinate with various metal ions, making them attractive for chemosensor applications acs.org. The functionalization of the quinoline scaffold, in particular, is a transformative strategy in modern chemistry for expanding the pharmacological profile of its derivatives rsc.org.
Applications in Organic Electronics and Photovoltaics
While specific research on this compound in organic electronics is nascent, the characteristics of its constituent parts are highly relevant. Quinoline and naphthalene derivatives are recognized for their adjustable fluorescence characteristics and significant interactions with metal ions, which are desirable properties for components in organic electronic devices acs.org. Organic semiconductors are a key component in technologies like displays, photovoltaics, and sensors acs.org. The planar, π-conjugated structure of this compound suggests potential utility as a hole-transporting or emissive material in Organic Light-Emitting Diodes (OLEDs) or as a component in the active layer of organic photovoltaic (OPV) cells. The amine linkage can further modulate the electronic properties and influence the molecular packing in thin films, which is critical for device performance.
Role in Polymer Synthesis and Biomaterials
The quinoline nucleus is a versatile scaffold in the design of biologically active compounds, with over a hundred derivatives approved for therapeutic use nih.gov. This biocompatibility opens avenues for incorporating this compound into biomaterials. The primary amine group provides a reactive site for polymerization or for grafting the molecule onto polymer backbones or surfaces, thereby imparting specific functionalities. For instance, polymers functionalized with this compound could exhibit unique photophysical properties or be designed for specific biological recognition tasks. The quinoline ring's ability to interact with biological targets like c-Met, VEGF, and EGF receptors highlights its potential in creating targeted drug delivery systems or diagnostic tools when integrated into a biomaterial matrix nih.gov.
Corrosion Inhibition Mechanisms and Surface Interactions
One of the most well-documented applications for quinoline derivatives is in the field of corrosion prevention. These heterocyclic compounds are highly effective at protecting metals, such as mild steel, from corrosive attack, particularly in acidic environments jmaterenvironsci.comias.ac.innajah.edu. The efficacy of this compound as a corrosion inhibitor can be inferred from the established behavior of related molecules.
The primary mechanism of inhibition is the adsorption of the organic molecule onto the metal surface, which forms a protective barrier that isolates the metal from the aggressive medium jmaterenvironsci.comnajah.edu. This adsorption is driven by several key features of the this compound structure:
Heteroatom Coordination: The nitrogen atom in the quinoline ring and the exocyclic amine group possess lone pairs of electrons, which can coordinate with vacant d-orbitals of the metal atoms, forming a strong bond to the surface kfupm.edu.saresearchgate.net.
π-Electron Interactions: The extensive π-systems of the quinoline and naphthalene rings are electron-rich. These π-electrons can interact with the metal surface, further strengthening the adsorption process najah.edukfupm.edu.sa.
Protective Film Formation: The adsorbed molecules create a film on the metal, which can be further stabilized by intermolecular interactions, effectively blocking the active sites for corrosion jmaterenvironsci.com.
Studies on similar quinoline derivatives show they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process jmaterenvironsci.comnajah.edu. The adsorption process is typically found to obey the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface jmaterenvironsci.combohrium.com. The presence of both the quinoline and naphthalene moieties in this compound would provide a large surface coverage area, enhancing its potential as a high-efficiency corrosion inhibitor.
| Inhibition Factor | Mechanism of Action | Relevant Structural Feature |
| Adsorption | Molecule attaches to the metal surface, creating a barrier. jmaterenvironsci.comnajah.edu | Nitrogen heteroatoms, π-electrons in aromatic rings. najah.edukfupm.edu.sa |
| Coordination Bonding | Lone pair electrons on nitrogen atoms donate to vacant metal d-orbitals. kfupm.edu.sa | Quinoline and amine nitrogen atoms. |
| Protective Film | A molecular layer forms, isolating the metal from the corrosive environment. jmaterenvironsci.com | Large planar structure of the entire molecule. |
| Inhibition Type | Can suppress both anodic and cathodic reactions. jmaterenvironsci.comnajah.edu | Electronic properties influencing surface electrochemical processes. |
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the formation of complex, functional architectures from simpler molecular components wikipedia.org. The structure of this compound is ideally suited for participating in these interactions, driving molecular recognition and self-assembly processes.
Non-Covalent Interactions and Molecular Recognition Phenomena
Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, governed by non-covalent forces wikipedia.org. This compound can engage in a variety of these interactions, which are critical for building larger structures and for recognition events.
π-π Stacking: The planar aromatic surfaces of the quinoline and naphthalene rings can stack on top of each other. This interaction is fundamental in the assembly of many aromatic molecules and plays a dominant role in the formation of ordered structures bohrium.comrsc.orgnih.gov. Studies on quinoline-based ligands have confirmed that π-π stacking is a common and influential interaction rsc.org.
Hydrogen Bonding: The N-H group of the amine linker is a classic hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. These directional interactions are crucial for creating specific and stable supramolecular arrangements.
C-H···π Interactions: The hydrogen atoms on the periphery of the aromatic rings can interact with the electron-rich face of an adjacent aromatic ring, providing additional stability to the assembled structure rsc.org.
These combined non-covalent forces allow for complex molecular recognition phenomena, where this compound could selectively bind to other molecules or ions based on a combination of shape, size, and chemical complementarity illinois.edu.
| Interaction Type | Description | Role in Supramolecular Chemistry |
| π-π Stacking | Attraction between the electron clouds of aromatic rings. bohrium.comrsc.org | Drives the assembly of planar molecules into columns or layers. rsc.orgnih.gov |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., Nitrogen). | Provides directionality and specificity to molecular assemblies. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. wikipedia.org | Contributes to the overall stability of host-guest complexes and molecular crystals. wikipedia.org |
| C-H···π Interactions | Interaction of a C-H bond with a π-system. rsc.org | Fine-tunes the geometry and stability of supramolecular structures. |
Self-Assembly Processes for Controlled Molecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The ability of this compound to participate in multiple, directional interactions makes it a promising candidate for creating controlled molecular architectures. Through π-π stacking, these molecules could assemble into one-dimensional columns or fibers rsc.orgnih.gov. The addition of hydrogen bonding provides a way to link these columns, potentially forming two- or three-dimensional networks. The interplay between these different forces can be fine-tuned to control the final structure, leading to the rational design of new materials with tailored properties, analogous to how functionalized guanosines can self-assemble into complex, ordered fibers nih.gov.
Design of Functional Supramolecular Systems
Currently, there is no specific research detailing the design and construction of functional supramolecular systems based on this compound. The inherent structural features of the molecule, such as the aromatic quinoline and naphthalene moieties, suggest potential for its use as a building block in supramolecular chemistry. These planar aromatic structures could, in theory, participate in π-π stacking interactions, which are fundamental to the assembly of various supramolecular architectures. The amine linker provides a potential site for hydrogen bonding, another crucial non-covalent interaction in supramolecular design. However, without specific studies, any discussion on its role in forming systems like molecular cages, polymers, or gels would be purely speculative.
Future Directions and Research Perspectives on N 2 Naphthylquinolin 6 Amine
Development of Novel and Sustainable Synthetic Methodologies
Traditional synthetic routes for quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedlander syntheses, often require harsh conditions, hazardous reagents, and lengthy reaction times. nih.govtandfonline.com Future research on N-2-naphthylquinolin-6-amine should prioritize the development of more efficient and environmentally benign synthetic strategies. The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of safer solvents, will be central to this effort. benthamdirect.com
Key research avenues include:
One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical bonds are formed in a single operation without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and often allow for the use of greener solvents like water or ethanol. nih.govbenthamdirect.com
Novel Catalytic Systems: Exploration of recyclable catalysts, such as polymer-supported sulfonic acids or metal nanoparticles, can lead to more sustainable processes. benthamdirect.comasianpubs.org Palladium-catalyzed aminocarbonylation reactions, for example, have proven effective for creating C-N bonds at the 6-position of the quinoline ring and could be adapted for the synthesis of this compound and its derivatives. mdpi.com
| Aspect | Traditional Synthesis (e.g., Skraup) | Future Sustainable Synthesis |
| Reagents | Strong acids (e.g., H₂SO₄), oxidizing agents | Greener catalysts (e.g., p-TSA), recyclable catalysts tandfonline.comresearchgate.net |
| Solvents | Often requires hazardous organic solvents | Water, ethanol, or solvent-free conditions tandfonline.combenthamdirect.com |
| Energy Input | High temperatures, long reaction times nih.gov | Microwave or ultrasound irradiation, lower temperatures benthamdirect.com |
| Efficiency | Multiple steps, potential for low yields | One-pot reactions, high-yield protocols researchgate.net |
| Waste | Significant generation of hazardous byproducts | Minimal waste, adherence to green chemistry principles benthamdirect.comresearchgate.net |
Application of Advanced Characterization Techniques for Dynamic Systems
To fully understand the potential of this compound, it is crucial to characterize not only its static structure but also its dynamic behavior. How the molecule flexes, interacts with its environment, and changes in response to stimuli will dictate its function. Future research should employ a suite of advanced spectroscopic and microscopic techniques to probe these dynamics. researchgate.net
Potential techniques and their applications include:
Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can be used to study the excited-state dynamics of the molecule, which is critical for applications in photonics and as fluorescent probes.
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): This can provide insights into conformational changes and the rotational dynamics around the C-N bond connecting the quinoline and naphthalene (B1677914) rings.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): When the molecule is incorporated into materials or self-assembled structures, these techniques can provide indispensable information regarding surface morphology and organization. researchgate.net
Single-Molecule Spectroscopy: This powerful technique could reveal heterogeneities in the molecule's behavior that are hidden in ensemble measurements, providing a deeper understanding of its interactions with biological targets or within a material matrix.
Refined Computational Modeling for Predictive Research and Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work, thereby saving time and resources. orientjchem.org Future research should leverage a multi-pronged computational approach to explore its potential.
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the molecule's geometry, electronic structure, and optical properties, such as its absorption and emission spectra. bohrium.com This is essential for designing applications in materials science.
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can predict the biological activity of this compound derivatives. nih.govnih.gov These models correlate a molecule's 3D structural features with its activity, guiding the design of more potent compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound over time, providing crucial insights into its conformational flexibility and its interactions with biological macromolecules like proteins or DNA. nih.govmdpi.com This is vital for understanding its mechanism of action at a molecular level. researchgate.net
Machine Learning (ML): ML models can be trained to rapidly predict properties such as reactivity, site selectivity for further functionalization, and potential biological targets, accelerating the discovery process. doaj.org
| Computational Method | Application for this compound | Predicted Outcomes |
| DFT/TD-DFT | Electronic Structure & Spectroscopy | Optimized geometry, HOMO/LUMO energies, UV-Vis absorption spectra bohrium.com |
| 3D-QSAR (CoMFA/CoMSIA) | Biological Activity Prediction | Correlation of steric/electrostatic fields with potency, design of new analogs nih.govnih.gov |
| Molecular Dynamics (MD) | Dynamic Behavior & Binding | Ligand-receptor stability, interaction pathways, conformational changes mdpi.comresearchgate.net |
| Machine Learning (ML) | High-Throughput Screening | Prediction of reaction sites, potential biological activities, ADME properties doaj.org |
Exploration of New Mechanistic Biological Interaction Pathways
The quinoline scaffold is present in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. arabjchem.org The unique structure of this compound suggests several promising, yet unexplored, biological interaction pathways that warrant investigation.
Future research should focus on screening this compound against a variety of biological targets known to be modulated by quinoline derivatives:
Enzyme Inhibition: Many quinolines act as kinase inhibitors. rsc.org this compound should be investigated for its potential to inhibit cancer-related kinases such as EGFR, HER-2, or serine/threonine kinases. nih.govrsc.org Its potential as a topoisomerase-II inhibitor, a common mechanism for anticancer quinolines, should also be explored. nih.govresearchgate.net
DNA Intercalation: The planar, polycyclic aromatic structure of the molecule makes it a candidate for a DNA intercalator, a mechanism used by several anticancer drugs to disrupt DNA replication. researchgate.net
Protein-Protein Interaction Modulation: The anti-apoptotic protein Bcl-2 is a target for some heterocyclic compounds. mdpi.com The large surface area of this compound could be suitable for disrupting protein-protein interfaces, such as the one inhibited by Bcl-2.
Targeting Neurodegenerative Disease Pathways: Certain quinoline derivatives are being evaluated as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govresearchgate.net The potential of this compound in this area could be a fruitful line of inquiry.
Expansion into Diverse Materials Science Applications and Nanotechnology
The extended π-conjugation and rigid structure of this compound make it an attractive candidate for applications in materials science and nanotechnology. Research in this area is currently nascent but holds significant promise.
Future directions include:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline, are well-known materials in OLEDs. mdpi.com The photophysical properties of this compound should be investigated to assess its potential as an emissive or charge-transporting material.
Chemical Sensors: The quinoline nitrogen can act as a binding site for metal ions or other analytes. Functionalization of the core structure could lead to chemosensors where binding events are signaled by a change in fluorescence or color. mdpi.com
Organic Semiconductors: The ability of planar aromatic molecules to engage in π-π stacking makes them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The self-assembly properties and charge-carrier mobility of this compound should be studied.
Nanoparticle Functionalization: The molecule could be used as a capping agent or surface ligand to functionalize nanoparticles, imparting specific optical or biological targeting properties.
Integration into Complex Supramolecular Architectures and Functional Devices
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. frontiersin.org The structural features of this compound—its planarity, potential for π-π stacking, and hydrogen bond accepting nitrogen atom—make it an excellent building block, or "tecton," for creating complex architectures. acs.org
Future research should explore its use in:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The quinoline nitrogen can coordinate to metal ions, potentially forming porous, crystalline materials with applications in gas storage, separation, and catalysis. mdpi.comacs.org
Self-Assembled Gels and Liquid Crystals: Through careful molecular design, derivatives of this compound could be made to self-assemble into soft materials like organogels or liquid crystals, where the molecules adopt long-range order.
Functional Devices: By integrating these supramolecular assemblies onto surfaces or into devices, it may be possible to create functional systems. For instance, an ordered film of the molecule on an electrode could serve as a sensor, or its integration into a polymer matrix could lead to new optical materials. The dynamic and reversible nature of supramolecular bonds is key to creating responsive or "smart" materials. frontiersin.org
Q & A
Q. What are the recommended synthetic routes for N-2-naphthylquinolin-6-amine, and how can reaction yields be optimized?
Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution or reductive amination. A generalized procedure (e.g., "Procedure A" from ) involves reacting a quinoline derivative (e.g., 6-nitroquinoline) with 2-naphthylamine under catalytic hydrogenation or using palladium/charcoal. To optimize yields:
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- 1H/13C NMR : Compare chemical shifts with analogous compounds (e.g., quinolin-2-amine derivatives). For example, aromatic protons in similar structures appear at δ 7.6–8.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C19H15N2, expected m/z 271.1235).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid :
- Storage : Keep in a dark, airtight container at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?
Methodological Answer:
- Meta-Analysis : Apply heterogeneity metrics (e.g., I² statistic) to assess variability across studies. An I² >50% indicates significant heterogeneity, prompting re-evaluation of reaction conditions or analytical methods .
- Reproducibility Checks : Standardize solvents, catalysts, and purification steps. For spectral discrepancies, cross-validate using multiple techniques (e.g., NMR, IR, X-ray) .
Q. What computational strategies are suitable for studying the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., p47phox-p22phox ). Validate docking poses with MD simulations (GROMACS/AMBER).
- QSAR Modeling : Train models on analogs (e.g., quinolin-2-amine derivatives) using descriptors like logP, polar surface area, and H-bond donors .
Q. How can crystallographic data enhance the understanding of this compound’s reactivity?
Methodological Answer:
- X-ray Diffraction : Resolve bond angles and dihedral angles to identify steric hindrance or electronic effects. For example, the planar quinoline ring in 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine suggests π-π stacking potential .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to predict solubility or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
